Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate

Description

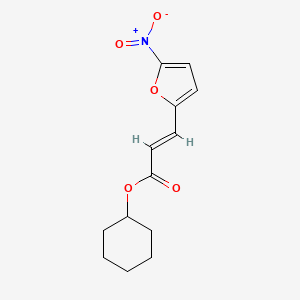

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate is an acrylate ester derivative featuring a cyclohexyl group and a 5-nitrofuran-2-yl substituent. The compound’s structure combines the electron-withdrawing nitro group on the furan ring with the steric bulk of the cyclohexyl ester moiety. Nitrofuran derivatives are historically associated with antimicrobial activity due to the nitro group’s redox-active properties, which disrupt microbial DNA synthesis .

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

cyclohexyl (E)-3-(5-nitrofuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C13H15NO5/c15-13(19-10-4-2-1-3-5-10)9-7-11-6-8-12(18-11)14(16)17/h6-10H,1-5H2/b9-7+ |

InChI Key |

AEIHAAJTSBBBKS-VQHVLOKHSA-N |

Isomeric SMILES |

C1CCC(CC1)OC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1CCC(CC1)OC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with cyclohexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The acrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acrylates.

Scientific Research Applications

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in developing new antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparisons :

Ester Group Influence :

- The cyclohexyl ester in the target compound confers higher lipophilicity (LogP ~2.8) compared to the smaller methyl or chloroacetate esters (LogP ~1.5–1.9). This may enhance cellular uptake in biological systems .

- The chloroacetate group in (5-nitrofuran-2-yl)methyl 2-chloroacetate introduces electrophilic reactivity, increasing susceptibility to hydrolysis or nucleophilic attack, which could limit its stability in vivo .

The bicyclic ester in Bicyclo(2.2.1)hept-5-ene-2-methylol acrylate offers structural rigidity, likely enhancing thermal stability for polymer applications .

Chloroacetate derivatives may act as prodrugs, releasing cytotoxic chloroacetate upon ester hydrolysis, though this requires further validation .

Biological Activity

Cyclohexyl 3-(5-nitrofuran-2-yl)acrylate is a nitrofuran derivative notable for its diverse biological activities, particularly in antibacterial and antifungal applications. The compound's unique structure combines a cyclohexyl group with an acrylate moiety and a nitrofuran ring, contributing to its reactivity and biological efficacy. This article explores the biological activity of this compound, highlighting its mechanisms, comparative studies, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Cyclohexyl Group : Provides hydrophobic characteristics.

- Acrylate Moiety : Imparts reactivity in polymerization and other chemical reactions.

- Nitrofuran Ring : Known for its antimicrobial properties due to the presence of the nitro group.

The biological activity of this compound primarily involves the reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates. These intermediates can damage bacterial DNA and proteins, effectively inhibiting bacterial growth and replication. The proposed mechanism can be summarized as follows:

- Reduction of Nitro Group : Inside bacterial cells, the nitro group is reduced to form reactive species.

- DNA and Protein Damage : These reactive intermediates interact with cellular macromolecules, leading to cytotoxic effects.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria, which are often more susceptible to nitrofuran derivatives.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 128 µg/mL | |

| Aspergillus niger | 256 µg/mL |

These findings suggest potential applications in treating fungal infections, particularly in immunocompromised patients.

Comparative Studies

This compound has been compared with other nitrofuran derivatives such as Nitrofurantoin and Nitrofurazone. The comparative efficacy is summarized below:

| Compound | Antibacterial Efficacy (MIC against E. coli) | Antifungal Efficacy (MIC against C. albicans) |

|---|---|---|

| This compound | 32 µg/mL | 128 µg/mL |

| Nitrofurantoin | 16 µg/mL | Not applicable |

| Nitrofurazone | 64 µg/mL | Not applicable |

This table indicates that while Nitrofurantoin exhibits lower MIC values for certain bacteria, this compound shows broader antifungal potential.

Case Studies

A notable case study involved the use of this compound in treating infections caused by multidrug-resistant bacteria. In vitro tests demonstrated that this compound could inhibit growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a therapeutic agent in antibiotic resistance scenarios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.